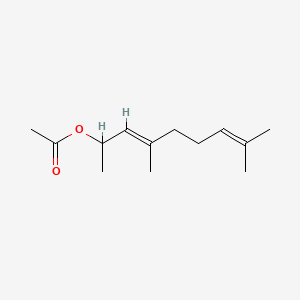

4,8-Dimethyl-3,7-nonadien-2-YL acetate

Description

Structure

3D Structure

Properties

CAS No. |

1124342-26-2 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

[(3E)-4,8-dimethylnona-3,7-dien-2-yl] acetate |

InChI |

InChI=1S/C13H22O2/c1-10(2)7-6-8-11(3)9-12(4)15-13(5)14/h7,9,12H,6,8H2,1-5H3/b11-9+ |

InChI Key |

AZPPBYINNXLPQZ-PKNBQFBNSA-N |

Isomeric SMILES |

CC(/C=C(\C)/CCC=C(C)C)OC(=O)C |

Canonical SMILES |

CC(C=C(C)CCC=C(C)C)OC(=O)C |

density |

0.890-0.900 |

physical_description |

Clear colourless liquid; Green spicy aroma |

solubility |

Insoluble in water; soluble in most non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,8 Dimethyl 3,7 Nonadien 2 Yl Acetate

Strategies for Acetate (B1210297) Ester Formation

The final step in the synthesis of 4,8-dimethyl-3,7-nonadien-2-yl acetate is the esterification of the corresponding alcohol. This transformation can be achieved through various chemical and biocatalytic methods.

Esterification Reactions of 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243)

The direct esterification of 4,8-dimethyl-3,7-nonadien-2-ol with acetic acid or its derivatives is a common approach. Traditional chemical methods often employ acid catalysts or activating agents. However, biocatalytic methods using lipases have gained significant attention due to their high selectivity and mild reaction conditions, which are particularly advantageous for structurally complex and sensitive molecules like terpenols.

Lipase-catalyzed acetylation of secondary alcohols, such as 4,8-dimethyl-3,7-nonadien-2-ol, can be performed using various acyl donors. A common choice is acetic anhydride. For instance, the esterification of similar secondary alcohols has been effectively carried out using lipases in organic solvents. The choice of lipase (B570770) and reaction conditions can significantly influence the yield and enantioselectivity of the reaction.

| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Reference |

| Lipase PS | Acetic Anhydride | Diisopropyl ether | 30 | >95 | (General procedure adapted from similar terpenol esterifications) |

| Candida antarctica lipase B | Vinyl acetate | Hexane | 40 | High | (General procedure adapted from similar terpenol esterifications) |

| Pyridine/Acetic Anhydride | Acetic Anhydride | Dichloromethane | Room Temp. | ~80 | google.com |

It is important to note that the direct esterification of tertiary allylic alcohols can sometimes be challenging due to steric hindrance and potential side reactions. nih.gov

Development of Novel Synthetic Routes

Novel synthetic routes for terpene acetates often focus on improving efficiency, selectivity, and sustainability. One area of development is the use of biocatalysis, not only for esterification but also for the synthesis of the alcohol precursor itself. For example, the microbial biosynthesis of irregular monoterpenes like lavandulol (B192245) and its acetate has been demonstrated in engineered Escherichia coli. biorxiv.orgbiorxiv.org This approach offers a renewable and potentially scalable platform for the production of these compounds. The introduction of a suitable alcohol acetyltransferase (AAT) into the microbial system allows for the direct conversion of the biosynthesized alcohol to its acetate ester. biorxiv.org

Another innovative approach involves the catalytic asymmetric synthesis of allylic esters from prochiral starting materials, which can provide high enantioselectivity. youtube.com While not specifically demonstrated for this compound, these methods hold promise for the development of more advanced and stereocontrolled syntheses.

Synthesis of Key Precursors: 4,8-Dimethyl-3,7-nonadien-2-ol and 4,8-Dimethyl-3,7-nonadien-2-one (B1609488)

The availability of the key precursors, 4,8-dimethyl-3,7-nonadien-2-ol and 4,8-dimethyl-3,7-nonadien-2-one, is crucial for the synthesis of the final acetate. These precursors can be synthesized through various organic reactions.

Organometallic Reactions (e.g., Grignard Chemistry) in Olefinic Alcohol Synthesis

Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds and the synthesis of alcohols. youtube.comyoutube.commasterorganicchemistry.com The synthesis of 4,8-dimethyl-3,7-nonadien-2-ol can be envisioned through the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to an appropriate α,β-unsaturated aldehyde or ketone.

A plausible route involves the reaction of methylmagnesium bromide with a C10 aldehyde precursor, such as a derivative of citral (B94496) (3,7-dimethylocta-2,6-dienal). The 1,2-addition of the Grignard reagent to the aldehyde carbonyl group would yield the desired secondary alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, after an acidic workup. youtube.comyoutube.com The general principle involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com

Retrosynthetic Analysis of 4,8-Dimethyl-3,7-nonadien-2-ol using a Grignard Reaction:

4,8-Dimethyl-3,7-nonadien-2-ol <= [Grignard Addition] <= Methyl Grignard Reagent + 3,7-Dimethyl-2,6-octadienal (or related C10 aldehyde)

This method is widely applicable for the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds. youtube.com

Selective Reduction and Oxidation Pathways in Nonadienone and Nonadienol Derivatization

The interconversion between 4,8-dimethyl-3,7-nonadien-2-one and 4,8-dimethyl-3,7-nonadien-2-ol can be achieved through selective reduction and oxidation reactions, respectively.

Selective Reduction: The reduction of the α,β-unsaturated ketone (enone) 4,8-dimethyl-3,7-nonadien-2-one to the corresponding allylic alcohol can be accomplished using various reducing agents. For a selective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bonds, reagents like sodium borohydride (B1222165) (NaBH₄) are often employed, sometimes in the presence of cerium(III) chloride (the Luche reduction) to enhance selectivity. Stereoselective reductions can be achieved using chiral reducing agents or catalysts to obtain specific enantiomers of the alcohol. flavscents.com

Selective Oxidation: The oxidation of the secondary allylic alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, to the enone, 4,8-dimethyl-3,7-nonadien-2-one, requires mild and selective oxidizing agents to avoid over-oxidation or reaction with the double bonds. Common reagents for the oxidation of allylic alcohols to enones include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. More environmentally friendly methods using catalysts and molecular oxygen or other green oxidants are also being developed.

| Transformation | Reagent/Method | Product | Key Features |

| Reduction of Enone | NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | Selective 1,2-reduction of the carbonyl group. |

| Oxidation of Allylic Alcohol | MnO₂ | Enone | Mild and selective for allylic alcohols. |

| Oxidation of Allylic Alcohol | PCC | Enone | Generally reliable but uses a chromium-based reagent. |

Other Synthetic Routes for Related Structures

The synthesis of structurally related irregular monoterpenes provides valuable insights into potential synthetic strategies for this compound. For instance, the biosynthesis of irregular monoterpenes like lavandulol originates from the non-head-to-tail condensation of two dimethylallyl diphosphate (B83284) (DMAPP) units, catalyzed by enzymes such as lavandulyl diphosphate synthase (LPPS). nih.govnih.gov This biosynthetic pathway highlights the unique enzymatic machinery involved in the formation of these structures in nature.

The chemical synthesis of other irregular monoterpenes, such as yomogi alcohol (2,5,5-trimethylhepta-3,6-dien-2-ol), has also been reported. rsc.org These syntheses often involve multi-step sequences and can provide templates for the construction of the carbon skeleton of this compound. Furthermore, the synthesis of chrysanthemyl derivatives, another class of irregular monoterpenes, has been explored, offering additional synthetic strategies that could be adapted. acs.org

Stereoselective and Enantioselective Synthetic Approaches

The biological activity and sensory properties of chiral molecules are often enantiomer-dependent. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance. A key strategy involves the kinetic resolution of the racemic precursor, 4,8-dimethyl-3,7-nonadien-2-ol.

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign tool for obtaining enantiomerically pure alcohols and their corresponding esters. jocpr.com Lipases, in particular, have been extensively used due to their ability to selectively catalyze the acylation of one enantiomer in a racemic mixture, leaving the other unreacted. jocpr.com This difference in reaction rates allows for the separation of the two enantiomers. jocpr.com

Among the various lipases, Candida antarctica lipase B (CAL-B) has demonstrated exceptional utility in the stereoselective acetylation of secondary alcohols. youtube.com CAL-B, often used in an immobilized form such as Novozym 435, exhibits a preference for the acylation of (R)-alcohols. youtube.comresearchgate.net This selectivity is a cornerstone for producing enantiomerically enriched (R)-4,8-Dimethyl-3,7-nonadien-2-yl acetate and the unreacted (S)-4,8-dimethyl-3,7-nonadien-2-ol. The efficiency of this resolution is influenced by several factors, including the choice of acyl donor (e.g., vinyl acetate, acetic anhydride), solvent, and temperature. youtube.com

Research on analogous secondary alcohols, such as 1-phenylethanol, has shown that lipase-catalyzed kinetic resolutions can achieve excellent results with high enantiomeric excesses (ee >99%) and conversions around 50%. nih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in these resolutions, with high E values (E > 200) indicating excellent separation. nih.gov For instance, the kinetic resolution of various aryltrimethylsilyl chiral alcohols using lipase catalysis has yielded both the unreacted (S)-alcohol and the (R)-acetylated product with enantiomeric excesses greater than 99%. nih.gov

The following table summarizes representative results for the lipase-catalyzed kinetic resolution of secondary alcohols, illustrating the potential for achieving high enantiopurity in the synthesis of chiral acetates.

Table 1: Research Findings on Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Key Findings |

|---|---|---|---|

| Racemic secondary alcohols (general) | Lipase | Vinyl acetate | Can provide both enantiomers with excellent enantiopurity in the presence of a highly enantioselective enzyme. jocpr.com |

| 2-Butanol | Candida antarctica lipase B (CAL-B) | Not specified | Exhibits a preference for the (R)-enantiomer with an enantiomeric ratio (E) of approximately 3.17. researchgate.net |

| (R,S)-Aryltrimethylsilyl chiral alcohols | Lipase | Vinyl acetate | Excellent results with high conversions (c = 50%), high enantiomeric ratios (E > 200), and enantiomeric excesses for the remaining (S)-alcohol and (R)-acetylated product (>99%). nih.gov |

| (S)-(-)-Perillyl alcohol | Novozym 435 (immobilized CAL-B) | Octanoic acid | Achieved a conversion of 95.22% ± 0.61% after 24 hours at 30°C. The enzyme showed no loss of activity after 10 cycles. researchgate.net |

Scalable Production Methods and Process Optimization Research

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and cost-effective manufacturing processes. For this compound, research has focused on continuous flow technologies and the optimization of reaction parameters to enhance throughput and sustainability.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the potential for automation. nih.govrsc.org These features make it an attractive strategy for the large-scale synthesis of fine chemicals and fragrance esters. nih.govrsc.org The use of packed-bed reactors containing an immobilized catalyst, such as Novozym 435, is a common approach in continuous flow esterification. researchgate.netresearchgate.net This setup allows for the continuous feeding of reactants and the collection of the product stream, while the catalyst is retained within the reactor for reuse, thereby reducing costs and improving process efficiency. researchgate.net

Process optimization is critical for maximizing yield and minimizing reaction times in scalable synthesis. Key parameters that are typically investigated include temperature, substrate molar ratio, catalyst loading, and residence time (in flow systems). researchgate.netnih.gov For the enzymatic synthesis of terpene esters like geranyl propionate (B1217596) in a continuous-flow packed-bed reactor, studies have shown that maximum conversion (approximately 87%) can be achieved with a short residence time of 15 minutes at 70°C. researchgate.net Similarly, the synthesis of other terpene acetates has been optimized, with studies on terpinyl acetate production from α-pinene indicating that factors such as the catalyst composition and the molar ratio of reactants significantly influence the product yield. nih.gov

The development of robust and recyclable catalysts is another crucial aspect of process optimization. Immobilized enzymes, like Novozym 435, have demonstrated remarkable stability and reusability over multiple cycles with no significant loss of activity, making them ideal for industrial applications. researchgate.net

The table below presents key findings from research on the scalable synthesis of terpene esters, highlighting the process parameters that are critical for optimization.

Table 2: Research Findings on Scalable Synthesis of Terpene Esters

| Ester | Synthesis Method | Catalyst | Key Process Parameters & Findings |

|---|---|---|---|

| Geranyl propionate | Continuous-flow packed-bed reactor | Novozym 435 (immobilized Candida antarctica lipase B) | Maximum conversion of ~87% achieved at 70°C with a 1:1 molar ratio of geraniol (B1671447) to propionic acid and a 15-minute residence time. researchgate.net |

| Geranyl acetate | Batch reaction | Immobilized Candida antarctica lipases (SP435 and SP382) | Yields between 95% and 99% were obtained. Optimal conditions included 0.1M acetic acid. researchgate.net |

| Terpinyl acetate | Batch reaction | α-hydroxycarboxylic acid–boric acid composite | The α-pinene conversion reached 91.8%, and the terpinyl acetate selectivity reached 45.6%. nih.gov |

| Triethanolamine-based esterquats | 2-Liter stirred-tank reactor | Novozym 435 | Optimization of enzyme amount, reaction time, temperature, substrate molar ratio, and agitation speed was conducted using a central composite design to model the process. nih.gov |

Biosynthesis and Natural Occurrence

Identification and Isolation from Biological Sources

The presence of the core C11 nonadienol structure has been confirmed in various natural contexts, suggesting a basis for the subsequent formation of the acetate (B1210297) ester.

Occurrence in Plant Species

While specific mention of 4,8-Dimethyl-3,7-nonadien-2-yl acetate within the Ferula genus is not prominently documented in available literature, its direct precursor, 4,8-dimethyl-3,7-nonadien-2-ol (B1618243), has been identified as a volatile compound in the plant Dracocephalum heterophyllum. flavscents.com This finding confirms the existence of the carbon skeleton in the plant kingdom, providing a plausible source for the acetate derivative.

Presence in other Biological Matrices

Beyond the plant kingdom, the precursor alcohol has been identified as a semiochemical—a chemical involved in communication—for the ground beetle Carabus lefebvrei. pherobase.com The ketone form, (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, is recognized as a flavor and fragrance agent, and commercial preparations of it often contain the alcohol precursor as a secondary component. thegoodscentscompany.com

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound, while not directly elucidated, can be inferred from the well-established principles of terpenoid chemistry. The process can be understood as a two-stage sequence: the formation of the C11 alcohol backbone, followed by its enzymatic acetylation.

Isoprenoid Precursor Involvement in Nonadienyl Backbone Formation

Terpenoids are universally synthesized from five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are produced via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. researchgate.net

The C11 structure of 4,8-Dimethyl-3,7-nonadien-2-ol categorizes it as a homoterpene, an irregular terpenoid derivative. Its backbone is not formed by the direct assembly of C5 units. Instead, the most plausible route mirrors that of the well-studied C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). This pathway involves:

Formation of a C15 Sesquiterpenoid: IPP and DMAPP are first assembled into the C15 precursor, farnesyl diphosphate (FPP). FPP is then converted by a terpene synthase into a C15 sesquiterpenoid alcohol, such as (E)-nerolidol.

Oxidative Cleavage: The C15 alcohol undergoes an oxidative degradation, catalyzed by a specific cytochrome P450 monooxygenase. This enzyme cleaves the precursor, releasing the C11 alcohol backbone. In Arabidopsis, the enzyme CYP82G1 has been shown to convert the C15 alcohol (E)-nerolidol into the C11 homoterpene DMNT. nih.gov It is highly probable that a similar enzymatic reaction is responsible for producing the 4,8-dimethyl-3,7-nonadien-2-ol backbone from a sesquiterpenoid precursor.

Enzymatic Acetylation Mechanisms

The final step in the formation of this compound is the esterification of the alcohol precursor. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov These enzymes utilize an activated acetyl donor, almost universally Acetyl-Coenzyme A (Acetyl-CoA), to esterify the hydroxyl group of the alcohol. nih.govyoutube.com

The general mechanism involves a ternary complex between the enzyme, the alcohol, and acetyl-CoA. A critical histidine residue within the enzyme's active site acts as a base, deprotonating the alcohol's hydroxyl group. This enhances the alcohol's nucleophilicity, allowing it to attack the electrophilic carbonyl carbon of the thioester bond in acetyl-CoA. nih.gov The subsequent collapse of the tetrahedral intermediate results in the formation of the acetate ester and the release of Coenzyme A.

Stereochemical Control in Natural Biosynthesis

Commercially available this compound and its alcohol precursor are typically sold as racemic mixtures, containing multiple stereoisomers. thegoodscentscompany.comncats.io In contrast, biosynthesis in nature is characterized by a high degree of stereospecificity. The enzymes involved in the pathway, from the terpene synthase that forms the initial sesquiterpenoid to the cytochrome P450 that cleaves it and the alcohol acyltransferase that performs the final acetylation, all possess chiral active sites. This enzymatic control dictates the precise three-dimensional arrangement of the final product, meaning that any naturally produced this compound would exist as a single, specific stereoisomer rather than a racemic mixture.

Biological and Ecological Roles and Interactions

The role of 4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297) in the intricate chemical language of insects and plants is an area of ongoing scientific investigation. While direct research on this specific compound is limited, the study of structurally similar molecules provides a framework for understanding its potential functions.

Chemoecological Functionality

The chemoecological functionality of a compound refers to its role in mediating interactions between organisms. This includes acting as a pheromone to signal to members of the same species or as a kairomone, which benefits a receiving organism of a different species.

Currently, there is no direct scientific literature identifying 4,8-Dimethyl-3,7-nonadien-2-yl acetate as a pheromone for any insect species. Pheromones are highly specific chemical signals, and the active components of insect sex pheromones are often unique to a particular species.

For context, the sex pheromone of the California red scale, Aonidiella aurantii, has been identified as a two-component blend consisting of 3-methyl-6-isopropenyl-9-decen-1-yl acetate and (Z)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate. cambridge.orgnih.gov Similarly, the primary sex pheromone of the vine mealybug, Planococcus ficus, is lavandulyl senecioate, with a second compound, lavandulyl isovalerate, identified in laboratory-reared populations. pherobase.comnih.govbioone.orgresearchgate.netoup.comresearchgate.netagrea.it Neither of these insect pests utilizes this compound as a known pheromone component.

As there is no established pheromonal activity for this compound, specific behavioral and electrophysiological studies on this compound are not available in the current body of scientific research. Such studies are typically conducted once a compound has been identified as biologically active.

However, research on the structurally related compound (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) has demonstrated its ability to elicit such responses. For example, in the codling moth, Cydia pomonella, DMNT, particularly in combination with acetic acid, has been shown to elicit upwind flight in males in flight tunnel bioassays. researchgate.net Furthermore, electroantennogram (EAG) studies with the parasitic wasp Cotesia sesamiae have shown that DMNT is one of several herbivore-induced plant volatiles that can elicit an electrophysiological response. icipe.org These findings for DMNT illustrate the methodologies used to investigate the sensory perception of such compounds by insects.

Role in Plant-Insect Chemical Communication

While a direct role for this compound in plant-insect communication has not been documented, it belongs to a class of compounds that are often involved in these interactions. Plants can release a variety of volatile organic compounds in response to herbivory, which can serve to attract natural enemies of the herbivores.

The related compound, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is a well-known herbivore-induced plant volatile. researchgate.neticipe.org Its role in attracting the parasitic wasp Cotesia sesamiae to its host is a clear example of such a tritrophic interaction. icipe.org This suggests that other dimethylnonadiene derivatives could potentially play a role in the chemical ecology of plant-insect interactions, although specific research on the acetate form is required.

Interspecies Chemical Signaling

There is currently no specific evidence to suggest that this compound is involved in interspecies chemical signaling. Such signaling can occur, for example, when a predator uses the pheromone of its prey to locate it (kairomonal effect). The absence of an identified pheromonal function for this compound makes it difficult to investigate any potential kairomonal activity.

Molecular and Cellular Biological Activities

The biological effects of a chemical signal like a pheromone or a plant volatile are initiated at the molecular level through interactions with specific receptor proteins.

Mechanisms of Interaction with Olfactory Receptors

The specific olfactory receptors that may detect this compound have not been identified, and therefore the mechanisms of interaction are not known. In general, odorant molecules bind to olfactory receptors (ORs), which are typically G protein-coupled receptors (GPCRs) located in the membranes of olfactory sensory neurons. This binding event initiates a signal transduction cascade that leads to the generation of an electrical signal, which is then processed by the brain.

Research on the vine mealybug, Planococcus ficus, has led to the identification of 50 odorant receptors, with two, including one designated PficOR8, showing a response to the species' sex pheromone, lavandulyl senecioate. fao.org This type of research, which involves heterologous expression of receptors in cell lines, is a key step in deorphanizing olfactory receptors and understanding their ligand specificity. However, this level of investigation has not yet been applied to this compound.

Modulatory Effects on Biochemical Pathways and Enzyme Systems

Currently, there is a lack of specific scientific studies investigating the modulatory effects of this compound on biochemical pathways and enzyme systems. However, the broader class of terpenes has been recognized for its potential to interact with various biological targets. Terpenes can play crucial roles in the biochemical regulation of their parent organisms and in response to external stimuli. mdpi.com Some terpenes are known to exhibit enzyme inhibition, for instance, against acetylcholinesterase, amylase, and glucosidase. mdpi.com These activities highlight the potential for compounds like this compound to function as modulators of key biological pathways, though dedicated research is required to confirm such effects.

In vitro Antimicrobial Properties (of related compounds)

For instance, in a study comparing different classes of monoterpenes, geranyl acetate and citronellyl acetate showed notable activity against Escherichia coli and Staphylococcus aureus. mdpi.com Linalyl acetate, another related terpene acetate, has also demonstrated positive responses against S. aureus and E. coli. nih.gov The antimicrobial action of terpenes is often attributed to their ability to disrupt the bacterial cell membrane. gre.ac.uk

Table 1: In vitro Antimicrobial Activity of Selected Terpene Acetates

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Geranyl acetate | Escherichia coli | MIC of 400 mg/L | mdpi.com |

| Staphylococcus aureus | MIC of 600 mg/L | mdpi.com | |

| Aspergillus flavus | EC50 of 348 mg/L | mdpi.com | |

| Citronellyl acetate | Escherichia coli | MIC of 390 mg/L | mdpi.com |

| Staphylococcus aureus | MIC of 450 mg/L | mdpi.com | |

| Linalyl acetate | Escherichia coli | MIC of 600 mg/L | nih.gov |

| Staphylococcus aureus | MIC of 850 mg/L | nih.gov | |

| α-Terpinyl acetate | Escherichia coli | MIC of 600 mg/L | mdpi.com |

| Staphylococcus aureus | MIC of 850 mg/L | mdpi.com |

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Anti-inflammatory Effects in Cell Culture Models (of related compounds)

Specific investigations into the anti-inflammatory effects of this compound in cell culture models have not been documented. However, the broader class of terpenes and terpenoids has been a subject of interest for their anti-inflammatory properties. These compounds are known to ameliorate inflammatory symptoms by inhibiting various stages of inflammatory processes.

Terpenes can exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The mechanisms often involve the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. For example, some terpenes have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory cascade.

While direct evidence for this compound is absent, the known activities of other terpenes suggest that it could potentially interact with inflammatory pathways.

Cytotoxic Activity against Non-Mammalian Cell Lines or Pathogens (of related compounds)

There is no specific research on the cytotoxic activity of this compound against non-mammalian cell lines or pathogens. However, studies on various terpene derivatives have revealed cytotoxic potential. For instance, halogenated monoterpenes have been reported to have good cytotoxic effects. The structural features of terpenes, such as the presence of lactone rings or other functional groups, can significantly influence their cytotoxicity.

Antiparasitic Investigations in Protozoan Models (of related compounds)

Direct antiparasitic investigations of this compound in protozoan models have not been reported in the available literature. However, the broader family of terpenes has been a source of compounds with promising antiparasitic activities. For example, diterpenes isolated from Salvia cuspidata have shown effectiveness against Leishmania amazonensis both in vitro and in vivo. scilit.com These compounds were found to have an antiproliferative effect on the promastigotes of the parasite, increase reactive oxygen species (ROS) levels, and affect mitochondrial activity. scilit.com

Another example is the investigation of methanolic and ethyl acetate extracts of Azadirachta indica (Neem), which are rich in terpenoids, against Haemonchus contortus. These extracts demonstrated ovicidal and adulticidal activities. While these findings are for different classes of terpenes, they highlight the potential of this large family of natural products as a source for new antiparasitic agents.

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of 4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297) in the environment. The primary pathways for its abiotic breakdown are expected to be hydrolysis and photolysis.

Direct photolysis of 4,8-Dimethyl-3,7-nonadien-2-yl acetate in the atmosphere is anticipated due to its chemical structure. Unsaturated compounds like this one can absorb sunlight, which may lead to their degradation. Furthermore, indirect photolysis, driven by reactions with photochemically produced species such as hydroxyl radicals (•OH), is likely a major degradation route in the atmosphere. For instance, the structurally related compound geranyl acetate is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2 hours. nih.gov Terpenes, in general, are known to react with atmospheric oxidants like OH radicals, ozone (O3), and nitrate (B79036) radicals (NO3), leading to the formation of less volatile compounds that can contribute to secondary organic aerosol (SOA) formation. copernicus.orgmdpi.com

To illustrate the potential properties related to abiotic degradation, the following table presents data for the analogous compound, geranyl acetate.

| Property | Value for Geranyl Acetate | Reference |

| Atmospheric OH Reaction Half-life | 2 hours (estimated) | nih.gov |

| Vapor Pressure | 3.3 x 10⁻² mm Hg at 25°C (estimated) | nih.gov |

Biotic Degradation Processes

Biotic degradation, mediated by living organisms, particularly microorganisms, is a crucial process for the removal of organic compounds like this compound from the environment.

The microbial breakdown of this compound is expected to be a primary route of its degradation in soil and water. Microorganisms, including bacteria and fungi, possess enzymes that can metabolize terpenoids and esters. nih.govresearchgate.net The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester linkage by esterases, yielding the corresponding alcohol (4,8-dimethyl-3,7-nonadien-2-ol) and acetic acid. These products can then be further metabolized by microorganisms.

Studies on the biodegradation of the related compound linalyl acetate by the bacterium Pseudomonas incognita have shown that the organism can metabolize the ester, leading to the formation of several other compounds, including linalool (B1675412) and linalool-8-carboxylic acid. asm.org This indicates that specific metabolic pathways exist for the degradation of terpenoid acetates. Similarly, research on phthalate (B1215562) esters has demonstrated that their degradation is initiated by esterases, followed by further breakdown of the resulting phthalate isomers. inchem.org The rate and extent of biodegradation can be influenced by environmental factors such as the presence of other organic matter, pH, and the composition of the microbial community. researchgate.net

The table below provides biodegradation data for the analogous compound linalyl acetate, suggesting the potential biodegradability of this compound.

| Test | Result for Linalyl Acetate | Reference |

| Ready Biodegradability (MITI-test) | Readily biodegradable (>75% degradation in 28 days) | oecd.org |

Environmental Persistence and Transport Dynamics

The persistence and transport of this compound in the environment are determined by a combination of its degradation rates and its partitioning behavior between air, water, soil, and biota.

Based on its likely physicochemical properties, this compound is expected to have low water solubility and a moderate octanol-water partition coefficient (Kow), suggesting a tendency to adsorb to organic matter in soil and sediment. The estimated Koc for the similar compound geranyl acetate is 3,700, indicating slight mobility in soil. nih.gov This adsorption can reduce its availability for microbial degradation and transport in the water phase.

In the atmosphere, its relatively short estimated half-life due to photolysis suggests that long-range transport is unlikely. nih.gov However, as a fragrance ingredient, it is released into the environment through various waste streams, primarily into wastewater. oecd.org In a wastewater treatment plant, a combination of biodegradation and partitioning to sludge is expected to remove a significant portion of the compound. oecd.org For linalyl acetate, modeling suggests that about 80.4% is degraded in a sewage treatment plant, with smaller fractions partitioning to air, water, and sludge. oecd.org

The potential for bioaccumulation is often estimated using the octanol-water partition coefficient. For linalyl acetate, a calculated bioconcentration factor (BCF) of 412 was determined, suggesting a potential for bioaccumulation. oecd.org However, the rapid hydrolysis of the substance is expected to limit significant uptake by organisms. oecd.org

The following table summarizes key environmental fate parameters for the analogous compounds linalyl acetate and geranyl acetate, providing an indication of the expected behavior of this compound.

| Parameter | Value for Linalyl Acetate | Value for Geranyl Acetate | Reference |

| Water Solubility | 30 mg/L | Slightly soluble | nih.govoecd.org |

| Log Kow | 3.9 | - | oecd.org |

| Estimated Koc | - | 3,700 | nih.gov |

| Predicted BCF | 412 | - | oecd.org |

| Sewage Treatment Plant Removal (modeled) | 80.4% (degraded) | - | oecd.org |

Advanced Analytical Methodologies and Characterization

Chromatographic Separation Techniques for Isomeric Analysis

4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297) exists as a mixture of stereoisomers, primarily the (E) and (Z) isomers around the C3-C4 double bond, and also possesses a chiral center at the C2 position. thegoodscentscompany.comresearchgate.net The separation and quantification of these isomers are critical for quality control and for understanding their individual sensory properties. High-resolution gas chromatography and liquid chromatography are the premier techniques for this purpose.

High-Resolution Gas Chromatography (HRGC) and Liquid Chromatography (LC)

High-Resolution Gas Chromatography (HRGC), particularly when employing capillary columns, offers the high efficiency required for separating volatile and semi-volatile isomers like those of 4,8-Dimethyl-3,7-nonadien-2-yl acetate. For the separation of enantiomers (due to the chiral center at C2), chiral stationary phases are indispensable. nih.govgcms.cz Columns incorporating cyclodextrin derivatives are widely used for the chiral separation of various compounds, including terpene derivatives. chromatographyonline.comnih.gov The choice of the specific cyclodextrin derivative can influence the enantioselective interactions and, therefore, the separation efficiency.

For the separation of diastereomers ((E)- and (Z)-isomers), standard non-polar or medium-polarity columns, such as those with polysiloxane-based stationary phases (e.g., DB-5 or equivalent), are typically effective. researchgate.netuokerbala.edu.iq The difference in the spatial arrangement of the substituents around the double bond leads to slight differences in volatility and interaction with the stationary phase, enabling their separation.

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, especially for less volatile or thermally labile compounds. np-mrd.org Reversed-phase chromatography, utilizing a non-polar stationary phase (most commonly C18) and a polar mobile phase, is the most common mode for the analysis of terpene esters. chemspider.comchemsynthesis.com A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol is often employed to achieve optimal separation of isomers. nih.gov The separation is based on the differential partitioning of the isomers between the stationary and mobile phases, driven by subtle differences in their hydrophobicity.

Interactive Data Table: Typical Chromatographic Columns for Isomeric Analysis

| Technique | Column Type | Stationary Phase | Application |

| HRGC | Chiral Capillary | Cyclodextrin Derivative | Enantiomer Separation |

| HRGC | Capillary | Polysiloxane (e.g., DB-5) | Diastereomer (E/Z) Separation |

| HPLC | Reversed-Phase | C18 (Octadecylsilane) | Diastereomer and general purity |

Coupling with Mass Spectrometry (MS) for Comprehensive Profiling

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both separation and identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of volatile compounds like those found in essential oils and flavorings. gcms.czthermofisher.com As the separated isomers of this compound elute from the GC column, they are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a molecular fingerprint. nih.gov The molecular ion peak confirms the molecular weight, while the fragmentation pattern can be compared against spectral libraries (e.g., NIST) for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is increasingly used for the analysis of complex mixtures of flavor and aroma compounds. researchgate.netnih.gov For terpene analysis, atmospheric pressure chemical ionization (APCI) is a suitable ionization technique. nih.govnih.gov LC-MS/MS allows for the selection of a specific precursor ion (e.g., the molecular ion of the acetate) and its fragmentation to produce a characteristic product ion spectrum, enhancing selectivity and enabling quantification even in complex matrices. nih.gov

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

While chromatography is essential for separation, spectroscopic techniques are required for the unambiguous structural elucidation and confirmation of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, including the stereochemistry of this compound.

¹H NMR: A proton NMR spectrum would provide a wealth of information. Key expected signals would include:

A doublet for the methyl protons at C9.

A multiplet for the methine proton at C2, the chemical shift of which would be indicative of the attached acetate group.

Singlets for the methyl groups attached to the double bonds (C4 and C8).

Multiplets for the methylene protons.

A singlet for the acetyl methyl protons. The coupling constants between olefinic protons and adjacent allylic protons would be crucial in determining the E/Z geometry of the double bonds.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of key functional groups:

A signal in the region of 170 ppm for the carbonyl carbon of the acetate group.

Signals in the olefinic region (120-140 ppm) for the four carbons involved in the two double bonds.

A signal for the carbon bearing the oxygen (C2).

Distinct signals for the various methyl and methylene carbons.

Advanced Mass Spectrometry (MS/MS, High-Resolution MS)

Advanced mass spectrometry techniques provide further structural information and confirm the elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecular ion of this compound as C₁₃H₂₂O₂. nih.gov This is a critical step in confirming the identity of the compound, especially when distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce product ions. The fragmentation pattern provides valuable structural information. For an acetate ester, characteristic fragmentation pathways include:

Loss of acetic acid: A neutral loss of 60 Da (CH₃COOH) from the molecular ion is a common fragmentation pathway for acetates.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, this rearrangement can also occur. The fragmentation patterns of the separated E/Z isomers may show subtle differences in the relative abundances of certain fragment ions, which can aid in their differentiation. wikipedia.orgmiamioh.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1735-1750 cm⁻¹. nih.gov Other key absorptions would include C-O stretching vibrations of the ester, C=C stretching of the alkene groups, and various C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing C=C double bonds, which often give strong Raman signals. ias.ac.inresearchgate.net The spectrum would clearly show the C=C stretching vibrations in the 1600-1700 cm⁻¹ region. researchgate.net The C=O stretch of the ester is also observable, typically around 1740 cm⁻¹. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ester) | Stretch | 1735-1750 (Strong) | ~1740 |

| C=C (Alkene) | Stretch | 1640-1680 (Variable) | 1600-1700 (Strong) |

| C-O (Ester) | Stretch | 1000-1300 (Strong) | Observable |

| sp² C-H | Stretch | 3010-3095 (Medium) | 3000-3100 |

| sp³ C-H | Stretch | 2850-2960 (Strong) | 2800-3000 |

Chiral Chromatography and Optical Spectroscopy for Stereoisomer Differentiation

The stereoisomeric composition of this compound, also known as lavandulyl acetate, is a critical determinant of its sensory properties and biological activity. Advanced analytical methodologies, including chiral chromatography and optical spectroscopy, are essential for the differentiation, separation, and characterization of its various stereoisomers. These techniques provide detailed insights into the enantiomeric and diastereomeric purity of the compound.

Chiral Chromatography

Chiral gas chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds like this compound. The separation of enantiomers is typically achieved using capillary columns coated with chiral stationary phases (CSPs), most commonly cyclodextrin derivatives. These CSPs create a chiral environment where transient diastereomeric complexes are formed with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.

In the analysis of essential oils, such as that from Lavandula angustifolia (lavender), the enantiomeric distribution of lavandulyl acetate is a key indicator of authenticity. tandfonline.com Multidimensional gas chromatography (MDGC) can be employed for the separation of chiral metabolites in complex mixtures like essential oils. tandfonline.com A common setup involves a non-polar primary column coupled via a Dean's switch system to a secondary column with a chiral stationary phase.

One study on the authentication of lavender essential oil utilized a DEtTbusilbetacdx PS086 column for the enantioselective analysis of several chiral compounds, including lavandulyl acetate. tandfonline.com The oven temperature program is crucial for achieving optimal separation. A representative program might start at an initial temperature, followed by a slow ramp rate (e.g., 1°C/min) during the elution of the target chiral compounds, and then a faster ramp to elute less volatile components. tandfonline.com

Table 1: Exemplary Chiral Gas Chromatography Parameters for the Analysis of Lavandulyl Acetate in Lavender Oil

| Parameter | Value |

| Column | DEtTbusilbetacdx PS086 (25 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | 60°C (5 min), then 1°C/min to 95°C (9 min), then 1°C/min to 150°C, then 10°C/min to 200°C (10 min) tandfonline.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

Research has shown that in authentic lavender oil, specific enantiomers of lavandulyl acetate may be predominant. For instance, the enantiomeric ratios of lavandulol (B192245) and lavandulyl acetate can be determined to assess the natural origin of the oil. tandfonline.com The presence of racemic mixtures (equal amounts of both enantiomers) can be an indication of synthetic adulteration. nih.gov

Optical Spectroscopy

Optical spectroscopy techniques, including polarimetry and circular dichroism (CD), are fundamental for characterizing the chiroptical properties of stereoisomers. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for studying the stereochemistry of molecules containing chromophores in proximity to a stereocenter. While specific CD spectra for the stereoisomers of this compound are not extensively documented in the literature, CD spectroscopy is a valuable tool for the structural elucidation of chiral terpenes and their derivatives. nih.gov The technique can provide information on the absolute configuration and conformational preferences of the molecule.

The combination of chiral chromatography and optical spectroscopy provides a comprehensive approach to the stereochemical analysis of this compound. Chiral GC allows for the separation and quantification of individual stereoisomers, while optical spectroscopy provides crucial information about their chiroptical properties, aiding in their identification and the determination of their absolute configuration.

Structure Activity Relationship Sar and Analog Research

Investigation of Functional Group Influence on Biological and Chemical Properties

The biological and chemical properties of 4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297) are significantly influenced by its acetate functional group. In the broader class of terpenoids, the presence and nature of functional groups are crucial in determining their biological activities.

The acetylation of terpenoids, converting a hydroxyl group to an acetate group, is a common biochemical modification in plants. Research on pentacyclic triterpenes has shown that this acetylation can enhance the antifungal and antibacterial activities of the parent molecules. nih.gov This suggests that the acetate moiety in 4,8-Dimethyl-3,7-nonadien-2-yl acetate may play a role in its potential biological defense mechanisms. The conversion of the corresponding alcohol to the acetate ester alters the compound's polarity, which can affect its interaction with biological membranes and receptor sites. nih.gov The ester group can participate in hydrogen bonding as an acceptor, which can be a key interaction in biological systems. nih.gov

Chemically, the acetate group introduces an ester linkage, which is susceptible to hydrolysis back to the corresponding alcohol and acetic acid, a reaction that can be catalyzed by acids, bases, or enzymes. This reactivity is a key chemical property that can influence its stability and metabolism in biological systems.

Stereochemical Effects on Activity Profiles

Stereochemistry plays a critical role in the biological activity of many organic compounds. This compound possesses a chiral center at the C-2 position and a double bond at the C-3 position, which can exist as either the (E) or (Z) isomer. The commercially available form of the (3E)-isomer is often a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. diva-portal.orgnih.govncats.io

Comparative Analysis with Related Nonadienyl Compounds (e.g., corresponding alcohols and ketones)

A comparative analysis of this compound with its corresponding alcohol, 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243), and ketone, 4,8-Dimethyl-3,7-nonadien-2-one (B1609488), reveals differences in their physical and sensory properties. These differences are primarily due to the variation in the functional group at the C-2 position.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group | Odor Description |

| This compound | C13H22O2 | 210.31 | Acetate | Lemon rind, citrus, earthy, woody nih.gov |

| 4,8-Dimethyl-3,7-nonadien-2-ol | C11H20O | 168.28 | Alcohol | Woody, pine, lemon, lime, rose flavscents.com |

| 4,8-Dimethyl-3,7-nonadien-2-one | C11H18O | 166.26 | Ketone | Floral, fruity thegoodscentscompany.com |

The change from an alcohol to an acetate increases the molecular weight and changes the polarity, which can affect volatility and, consequently, the odor profile. The ketone, with its carbonyl group, presents a different electronic and steric profile, leading to a distinct floral and fruity scent. These comparisons are fundamental in understanding how subtle changes in molecular structure can lead to significant differences in the properties of related compounds.

Computational Chemistry and Molecular Modeling for Predictive Studies

In the absence of extensive experimental data, computational chemistry and molecular modeling offer powerful tools for predicting the properties and interactions of molecules like this compound. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.orgmdpi.com

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or conformational. nih.gov A statistical model is then developed to correlate these descriptors with the observed activity. Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts towards more potent or selective compounds.

Molecular docking is another computational technique that could be employed. nih.gov This method predicts the preferred orientation of a molecule when bound to a specific receptor or enzyme. For example, if a biological target for this compound were identified, molecular docking could be used to simulate its binding mode and estimate its binding affinity. These predictive studies can provide valuable insights into the molecular basis of action and guide the design of new compounds with improved properties.

Future Research Trajectories and Interdisciplinary Perspectives

Expanding Understanding of Biosynthetic Enzymes and Genetic Pathways

The complete biosynthetic pathway of 4,8-Dimethyl-3,7-nonadien-2-yl acetate (B1210297) has not been fully elucidated, presenting a significant area for future investigation. Research into related compounds, such as homoterpenes and the alcohol precursor 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243), provides a foundational model. Terpenoid biosynthesis universally begins with the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov These precursors are generated via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netnih.gov

Subsequent steps involve terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s). nih.govnih.gov In plants, the biosynthesis of the related C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) involves the formation of the C15 alcohol (E)-nerolidol by a terpene synthase, followed by oxidative degradation by a P450 enzyme, CYP82G1. nih.govnih.gov It is plausible that the biosynthesis of the alcohol precursor, 4,8-Dimethyl-3,7-nonadien-2-ol, follows a similar enzymatic logic.

A critical knowledge gap, and therefore a key research focus, is the identification of the specific enzyme responsible for the final acetylation step. This reaction is likely catalyzed by an acetyl-CoA-dependent acetyltransferase. Future research should aim to:

Identify and characterize the specific terpene synthase(s) that produce the C11 alcohol backbone.

Isolate the gene encoding the acetyltransferase that converts 4,8-Dimethyl-3,7-nonadien-2-ol to its acetate ester.

Investigate the genetic regulation of this pathway, including the transcription factors that control enzyme expression in response to ecological cues.

Interestingly, insects have also evolved the capacity to synthesize terpenes independently of plants, using TPS enzymes that have different evolutionary origins. researchgate.netbiorxiv.orgnih.gov This convergence suggests that de novo synthesis of 4,8-Dimethyl-3,7-nonadien-2-yl acetate or its precursor in insects is a possibility worth exploring.

Table 1: Key Enzymes and Pathways in Terpenoid Biosynthesis

| Pathway/Enzyme Class | Role | Precursors/Substrates | Products | Relevance to this compound |

| Mevalonate (MVA) Pathway | Precursor Biosynthesis | Acetyl-CoA | IPP, DMAPP | Provides the fundamental C5 units for all terpenoids. nih.govnih.gov |

| Methylerythritol Phosphate (MEP) Pathway | Precursor Biosynthesis | Pyruvate, G3P | IPP, DMAPP | An alternative pathway to MVA for C5 unit synthesis, typically in plant plastids. researchgate.netnih.gov |

| Terpene Synthases (TPS) | Carbon Skeleton Formation | GPP, FPP, GGPP | Diverse terpene hydrocarbons and alcohols | A specific TPS likely synthesizes the C11 alcohol precursor. nih.govnih.gov |

| Cytochrome P450s (CYPs) | Oxidative Modification | Terpene skeletons | Oxidized terpenes (alcohols, aldehydes, etc.) | May be involved in forming the alcohol precursor from a hydrocarbon. nih.govnih.gov |

| Acetyltransferases | Esterification | Terpene alcohol, Acetyl-CoA | Terpene acetate | A currently unidentified acetyltransferase is hypothesized to catalyze the final step. nih.gov |

Elucidation of Novel Chemoecological Interactions

The role of volatile organic compounds in mediating ecological interactions is a cornerstone of chemical ecology. While the specific functions of this compound are unknown, the activities of structurally similar homoterpenes provide a compelling framework for future hypotheses. Homoterpenes like DMNT and TMTT are well-documented as herbivore-induced plant volatiles (HIPVs). nih.govgre.ac.uk Plants release these compounds upon attack by herbivores, and they serve as airborne signals that attract natural enemies (predators and parasitoids) of the attacking insects. nih.govnih.govnumberanalytics.com This process, known as indirect plant defense, creates a tritrophic interaction between the plant, the herbivore, and the predator. nih.gov

Future research should investigate whether this compound functions in a similar capacity. The addition of the acetate group alters the molecule's polarity and volatility compared to its alcohol precursor, which could lead to novel or modified signaling properties. Research questions include:

Is the compound produced by plants, and is its emission induced by herbivory or pathogen attack?

Does it act as a kairomone, attracting beneficial insects that prey on or parasitize plant pests? gre.ac.uk

Could it function as an allomone, directly repelling herbivores? researchgate.net

Does it play a role in pollinator attraction as part of a floral scent bouquet? gre.ac.uk

Exploring these potential interactions will be crucial to understanding the compound's ecological reason for being.

Table 2: Known and Hypothetical Chemoecological Roles

| Interaction Type | Known Role of Related Terpenes (e.g., DMNT) | Hypothetical Role of this compound |

| Indirect Plant Defense | Attracts predators and parasitoids of herbivores (tritrophic interaction). nih.govnih.gov | May act as a more stable or specific signal to attract beneficial insects. |

| Direct Plant Defense | Can have direct repellent effects on some herbivores like aphids. nih.gov | Could serve as a direct feeding or oviposition deterrent. |

| Pollinator Attraction | Homoterpenes are common constituents of floral volatile bouquets. nih.gov | May be part of a complex floral scent that attracts specific pollinators. |

| Pheromonal Communication | Terpenes are widely used as pheromones by insects. biorxiv.orgrutgers.edu | Could function as an alarm, aggregation, or sex pheromone in an insect species. |

Development of Sustainable Production Methods from Renewable Resources

Currently, fragrance and flavor compounds are produced through chemical synthesis or extraction from natural, often limited, sources. researchgate.net Both methods have sustainability drawbacks, including reliance on petrochemicals and low yields. Biotechnology offers promising alternatives for the green production of this compound.

One major avenue is enzymatic biocatalysis . Studies have shown that lipases can efficiently catalyze the transesterification of various terpene alcohols into their corresponding acetate esters using a mild and environmentally friendly process. researchgate.netresearchgate.net This method is highly selective and can be applied to complex mixtures like essential oils, offering a sustainable route to "natural" labeled ingredients. nih.govwiley.com

A second approach is metabolic engineering . This involves genetically modifying microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the target compound from simple sugars. researchgate.net By introducing the genes for the entire biosynthetic pathway (e.g., MVA pathway enzymes, a specific TPS, and an acetyltransferase), these microbial cell factories can be optimized for high-titer production of the desired terpene acetate. nih.gov This approach decouples production from agricultural land and provides a stable, scalable supply chain.

Table 3: Comparison of Production Methods for Terpene Acetates

| Method | Description | Advantages | Disadvantages |

| Chemical Synthesis | Multi-step synthesis using petrochemical-derived starting materials. | High yields, scalable. | Relies on non-renewable resources, can produce hazardous waste. |

| Natural Extraction | Isolation from plant or other biological matter. | "Natural" label. | Low yields, subject to climate/harvest variability, resource-intensive. researchgate.net |

| Enzymatic Catalysis | Use of isolated enzymes (e.g., lipases) to convert a precursor alcohol to the acetate. researchgate.net | High selectivity, mild reaction conditions, sustainable, "natural" product. nih.gov | Requires a readily available supply of the precursor alcohol. |

| Metabolic Engineering | Engineering microbes to produce the compound from renewable feedstocks (e.g., glucose). researchgate.net | Highly sustainable, scalable, consistent quality, potential for low cost. | High initial R&D investment, pathway optimization can be complex. |

Integration into Ecologically Sound Pest Management Strategies

The potential chemoecological roles of this compound directly inform its potential use in Integrated Pest Management (IPM). IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques, minimizing risks to human health and the environment. okstate.eduumn.edu

Should research confirm its role as an insect attractant or repellent, this compound could be a valuable tool in "push-pull" agricultural systems. nih.gov

As a "Pull" agent: The compound could be deployed in traps to monitor pest populations or for mass trapping. Alternatively, it could be used to lure beneficial insects, such as parasitic wasps or predatory mites, into crops to enhance biological control. umn.edusekndnature.com

As a "Push" agent: If found to be a repellent, it could be applied to crops to deter pests from feeding or laying eggs, thus reducing crop damage without the use of broad-spectrum insecticides.

Using such semiochemicals is a cornerstone of modern, sustainable agriculture as it reduces the reliance on conventional pesticides, thereby protecting non-target organisms like pollinators and preserving biodiversity. umn.edu

Table 4: Potential IPM Applications for this compound

| IPM Tactic | Application | Desired Outcome |

| Monitoring | Use as a lure in pest-specific traps. | Early detection of pest presence and population density to inform treatment decisions. |

| Attract-and-Kill | Combine with an insecticide in a trap. | Lure pests to a point source for elimination, reducing widespread pesticide use. |

| Mating Disruption | Disperse into the air to interfere with pheromone communication. | Prevent pests from finding mates and reproducing. |

| Conservation Biocontrol | Release in fields to attract and retain natural enemies. | Increase populations of beneficial insects for enhanced pest suppression. umn.edu |

| Repellency/Deterrence | Apply to plants as a spray or through genetically engineered emission. | "Push" pests away from the cash crop. |

Exploration of Undiscovered Biological Activities

While its olfactory properties are known, the broader biological activity profile of this compound is a complete unknown. Terpenoids as a class are renowned for their immense structural diversity and a wide array of biological functions, including significant medicinal properties. researchgate.netnih.gov Many well-known pharmaceuticals, such as Taxol (paclitaxel) and artemisinin, are terpenoids. nih.gov

Future research should employ high-throughput screening assays to investigate the potential of this compound in various domains: plos.org

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Pharmacological Activity: Screening for anti-inflammatory, antioxidant, or cytotoxic (anticancer) effects.

Nematicidal/Insecticidal Activity: Assessing direct toxicity to agricultural pests beyond behavioral modification.

Furthermore, the field of green materials science is exploring the use of bio-based molecules as monomers for novel polymers. Other terpene derivatives are already being investigated for the creation of biocompatible and biodegradable plastics, suggesting a potential, albeit speculative, application in materials science. nih.gov

Table 5: Potential Areas for Bioactivity Screening

| Area of Investigation | Rationale | Potential Application |

| Antimicrobial | Many terpenes and essential oils exhibit antimicrobial properties. nih.gov | New antibiotics or antifungal agents, food preservatives. |

| Anti-inflammatory | Inflammation is a key factor in many chronic diseases; terpenoids are a rich source of anti-inflammatory compounds. | Therapeutic agent for inflammatory disorders. |

| Anticancer | Diterpenoids and other terpenes have shown significant anticancer activity. nih.gov | Development of new chemotherapeutic drugs. |

| Biomaterials | Terpene-based polymers can be renewable and biodegradable. nih.gov | Sustainable plastics, biomedical scaffolds for tissue engineering. |

Advanced Analytical Method Development for Complex Matrices

To study this compound in any of the contexts described above—from plant tissues to insect hemolymph to the air—requires robust analytical methods capable of detecting and quantifying it at low concentrations within complex chemical matrices.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for analyzing volatile compounds. nih.gov However, for very complex mixtures containing numerous isomers, more advanced techniques are necessary.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This powerful technique provides greatly enhanced separation power by using two different chromatography columns. It is exceptionally well-suited for resolving the hundreds or thousands of compounds found in essential oils or environmental samples, allowing for the clear identification of target analytes that would otherwise co-elute. wiley.comnih.gov

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): A more recent innovation, GC-VUV provides unique, compound-specific absorbance spectra in the vacuum ultraviolet range. This allows for the unambiguous identification and deconvolution of co-eluting isomers, a common challenge in terpene analysis, and can significantly shorten analysis times. isolution.re.kr

Pairing these detection methods with optimized sample preparation techniques, such as Solid-Phase Microextraction (SPME), which is a solvent-free method for extracting volatiles, will be critical for future research success. nih.govresearchgate.net

Table 6: Comparison of Advanced Analytical Methods

| Technique | Principle | Strengths | Limitations |

| GC-MS | Separates compounds by boiling point/polarity; identifies by mass-to-charge ratio. nih.gov | Widely available, robust, good for identification. | Limited resolution for highly complex samples and isomers. |

| GC×GC-MS | Uses two columns with different properties for enhanced separation before MS detection. nih.gov | Massive increase in peak capacity and resolution; structured chromatograms. wiley.com | More complex data analysis; longer run times. |

| GC-VUV | Measures absorbance in the 120-240 nm range, where nearly all compounds absorb uniquely. isolution.re.kr | Excellent for distinguishing structural isomers; allows for spectral deconvolution. | Smaller spectral library compared to MS; may be less sensitive for some compounds. |

| SPME (Sample Prep) | A coated fiber adsorbs analytes from a sample, which are then thermally desorbed into the GC. nih.gov | Solvent-free, simple, good for automation, concentrates analytes. | Fiber selection is crucial; potential for competitive adsorption. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,8-Dimethyl-3,7-nonadien-2-YL acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of terpene-derived acetates often involves esterification of alcohols with acetic anhydride or acetyl chloride under acidic catalysis. For analogous compounds like neryl acetate, refluxing with toluene/water mixtures and purification via ethyl acetate extraction are common . For 4,8-dimethyl derivatives, consider varying solvent polarity (e.g., hexane/ethyl acetate gradients) and monitoring reaction progress via TLC with Rf value optimization . Kinetic studies under controlled temperature (e.g., 60–80°C) can mitigate side reactions like isomerization.

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer : Use GC-MS or HPLC-UV for purity assessment, referencing retention times against standards (e.g., USP-grade ethyl acetate as a solvent control) . For structural confirmation, employ - and -NMR to resolve methyl and acetate groups, focusing on chemical shifts for olefinic protons (δ 5.0–5.5 ppm) and acetate carbonyl (δ 170–175 ppm) . High-resolution mass spectrometry (HRMS) can distinguish isotopic patterns from co-eluting impurities .

Q. How does pH and temperature affect the stability of this compound in solution?

- Methodological Answer : Stability studies should mimic application conditions. For example, in aqueous buffers (pH 3–9), monitor degradation via UV-Vis or GC at intervals (e.g., 24–72 hours). Acetates like neryl acetate show stability at pH 3–6 but hydrolyze rapidly above pH 7 . For thermal stability, use accelerated aging tests (40–60°C) and Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can computational chemistry guide the design of isomer-selective synthesis pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model transition states for competing isomerization pathways. For example, ICReDD’s reaction path search methods optimize diastereomeric ratios by predicting energy barriers for 3,7-nonadienyl intermediates . Pair computational results with experimental validation using chiral GC columns or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic degradation or bioavailability. Use isotopic labeling (e.g., -acetate) to track metabolite formation in vivo via LC-MS/MS . Compare in vitro receptor-binding assays (e.g., SPR or fluorescence polarization) with behavioral studies in model organisms, adjusting for pharmacokinetic parameters like plasma protein binding .

Q. How do factorial design and response surface methodology (RSM) optimize reaction parameters?

- Methodological Answer : Apply a central composite design (CCD) to evaluate factors like catalyst loading, solvent ratio, and temperature. For example, a 3 factorial design can identify interactions between acetic anhydride concentration and reaction time, with ANOVA validating significance (p < 0.05) . RSM models (e.g., quadratic fits) predict maximum yield regions, reducing trial-and-error approaches by >50% .

Methodological Notes and Safety

- Storage : Store under inert gas (N or Ar) at -20°C to prevent oxidation. Light-sensitive samples require amber vials .

- Handling : Use glove boxes for air-sensitive steps. LC-MS-grade solvents minimize interference during analysis .

- Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and replicate experiments ≥3 times to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.